REACTION_SMILES
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[CH:1]([CH3:2])([CH3:3])[c:4]1[n:5][n:6]2[c:7]([cH:8][c:9]([NH:12][C:13](=[O:14])[O:15][C:16]([CH3:17])([CH3:18])[CH3:19])[cH:10][cH:11]2)[n:20]1.[ClH:21].[O:22]1[CH2:23][CH2:24][CH2:25][CH2:26]1>>[CH:1]([CH3:2])([CH3:3])[c:4]1[n:5][n:6]2[c:7]([cH:8][c:9]([NH2:12])[cH:10][cH:11]2)[n:20]1
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Name
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Type
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product
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Smiles
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CC(C)c1nc2cc(N)ccn2n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |